molecular formula C10H13N B1357001 1H-Indole, 2,3-dihydro-5,6-dimethyl- CAS No. 791609-49-9

1H-Indole, 2,3-dihydro-5,6-dimethyl-

Cat. No.: B1357001
CAS No.: 791609-49-9
M. Wt: 147.22 g/mol
InChI Key: ISDNDQYXHHLGQN-UHFFFAOYSA-N
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Description

1H-Indole, 2,3-dihydro-5,6-dimethyl- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. This compound is characterized by its two methyl groups at the 5 and 6 positions on the indole ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole, 2,3-dihydro-5,6-dimethyl- can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis is a well-known method where phenylhydrazines react with ketones or aldehydes in the presence of an acid catalyst to form indoles.

Industrial Production Methods: In industrial settings, the synthesis of 1H-Indole, 2,3-dihydro-5,6-dimethyl- often involves optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole, 2,3-dihydro-5,6-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinonoid structures, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the indole ring to more saturated structures, such as indolines.

    Substitution: Electrophilic substitution reactions are common, particularly at the nitrogen atom and the carbon atoms of the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid and sulfuric acid.

Major Products: The products of these reactions can vary widely, but common examples include halogenated indoles, nitroindoles, and various alkylated derivatives.

Scientific Research Applications

1H-Indole, 2,3-dihydro-5,6-dimethyl- has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its role in biological systems, particularly in the synthesis of natural products and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1H-Indole, 2,3-dihydro-5,6-dimethyl- exerts its effects depends on its specific application. In biological systems, it can interact with various molecular targets, such as enzymes and receptors, influencing cellular pathways and processes. For example, its interaction with certain enzymes can inhibit or activate biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

  • 1H-Indole, 2,3-dihydro-1-methyl-
  • 1H-Indole, 2,3-dimethyl-
  • 1H-Indene, 2,3-dihydro-5,6-dimethyl-

Comparison: 1H-Indole, 2,3-dihydro-5,6-dimethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other indole derivatives. For instance, the presence of methyl groups at the 5 and 6 positions can affect its electronic properties and steric hindrance, leading to different reactivity and interaction with biological targets.

This compound’s distinct structure makes it a valuable subject of study in various fields, offering insights into the design and synthesis of new molecules with desired properties.

Properties

IUPAC Name

5,6-dimethyl-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-7-5-9-3-4-11-10(9)6-8(7)2/h5-6,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDNDQYXHHLGQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30479341
Record name 1H-Indole, 2,3-dihydro-5,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791609-49-9
Record name 1H-Indole, 2,3-dihydro-5,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dimethyl-2,3-dihydro-1H-indole
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